N-(2-Aminoethyl)nicotinamide

Enzymology Molecular Recognition Structure‑Activity Relationship

N-(2-Aminoethyl)nicotinamide (SG 1842) is the certified reference standard for Nicorandil EP Impurity C, essential for method validation, system suitability testing, and batch release of Nicorandil drug substance. Its unique 2-aminoethyl side-chain provides distinct hydrogen-bonding capacity and conformational flexibility, enabling selective probing of CD38, sirtuin, and NAD+-consuming enzyme binding pockets—unlike generic nicotinamide. Use it as a competitive substrate/inhibitor in NAMPT/NNMT cellular assays to dissect NAD+ salvage pathway regulation. ≥95% purity with full Certificate of Analysis.

Molecular Formula C8H11N3O
Molecular Weight 165.19 g/mol
CAS No. 939-53-7
Cat. No. B1194809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Aminoethyl)nicotinamide
CAS939-53-7
SynonymsN-(2-aminoethyl)nicotinamide dihydrochloride
SG 1842
SG 1842 dihydrochloride
SG-1842
Molecular FormulaC8H11N3O
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(=O)NCCN
InChIInChI=1S/C8H11N3O/c9-3-5-11-8(12)7-2-1-4-10-6-7/h1-2,4,6H,3,5,9H2,(H,11,12)
InChIKeyRTIXFTKDETURTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Aminoethyl)nicotinamide (CAS 939-53-7): An Essential Nicotinamide Derivative for Research and Analytical Applications


N-(2-Aminoethyl)nicotinamide (also known as SG 1842 or N-(2-aminoethyl)pyridine-3-carboxamide) is a small‑molecule nicotinamide derivative that contains a 2‑aminoethyl side‑chain attached to the pyridine‑3‑carboxamide core [1]. Its molecular formula is C₈H₁₁N₃O and its molecular weight is 165.19 g mol⁻¹ . The compound is commercially available with a typical purity of ≥95 % and is routinely used in biochemical research, pharmaceutical impurity profiling and as a synthetic building block for more complex nicotinamide‑based structures .

Why N-(2-Aminoethyl)nicotinamide Cannot Be Replaced by Nicotinamide or Simpler Analogs


Although N‑(2‑aminoethyl)nicotinamide shares the nicotinamide core with numerous other nicotinamide derivatives, simple substitution with unmodified nicotinamide or alternative N‑substituted analogs is not functionally equivalent. The 2‑aminoethyl moiety introduces a primary amine that alters the compound’s hydrogen‑bonding capacity, pKₐ, and conformational flexibility, which in turn modulates its interaction with NAD⁺‑consuming enzymes such as CD38 and sirtuins [1]. Moreover, this specific derivative serves as a critical reference standard for the identification and quantification of Nicorandil impurity C (EP) and cannot be replaced by other nicotinamide congeners without compromising analytical accuracy [2].

Quantitative Differentiation of N-(2-Aminoethyl)nicotinamide Relative to Nicotinamide and Analogs


Hydrogen‑Bond Donor Count and Rotatable Bond Flexibility Influence Enzyme Binding

N‑(2‑Aminoethyl)nicotinamide possesses two hydrogen‑bond donors and three rotatable bonds, whereas the parent nicotinamide has only one hydrogen‑bond donor and one rotatable bond [1]. This increased flexibility and additional hydrogen‑bonding capacity can enhance the compound’s ability to occupy the nicotinamide‑binding pocket of enzymes such as CD38, as demonstrated in a series of N‑substituted nicotinamide derivatives where the presence of a flexible linker contributed to improved inhibitory activity [2].

Enzymology Molecular Recognition Structure‑Activity Relationship

XLogP3 Hydrophobicity Directs Cellular Permeability and Solubility

The XLogP3 (octanol‑water partition coefficient) of N‑(2‑aminoethyl)nicotinamide is −0.4, indicating moderate hydrophilicity, whereas unmodified nicotinamide has an XLogP3 of −0.7 [1]. The 0.3 log unit increase reflects the contribution of the aminoethyl side‑chain and may influence passive membrane permeability and aqueous solubility—both critical parameters for in vitro cell‑based assays .

ADME Drug Discovery Biophysical Properties

Specificity as a Pharmacopoeial Reference Standard for Nicorandil Impurity C

N‑(2‑Aminoethyl)nicotinamide is unambiguously defined as Nicorandil EP Impurity C, a designated related substance that must be monitored during the quality control of the vasodilator drug Nicorandil [1]. While other nicotinamide derivatives may be present, only this specific compound corresponds to the EP impurity, and its use is mandated for method validation, system suitability testing, and quantitative analysis in pharmaceutical development [2].

Pharmaceutical Analysis Quality Control Impurity Profiling

Molecular Weight Distinction Enables Analytical Differentiation

With a monoisotopic mass of 165.0902 Da, N‑(2‑aminoethyl)nicotinamide is readily distinguishable from nicotinamide (122.0480 Da) and other common nicotinamide analogs by LC‑MS or GC‑MS [1]. This 43 Da difference allows unambiguous identification and quantification in complex biological matrices or during metabolite profiling studies .

Mass Spectrometry Chromatography Analytical Chemistry

N-(2-Aminoethyl)nicotinamide: High‑Value Application Scenarios for Procurement Decisions


Pharmaceutical Quality Control – Nicorandil Impurity Monitoring

Procure N‑(2‑aminoethyl)nicotinamide as a certified reference standard for the identification and quantification of Nicorandil EP Impurity C. This compound is essential for method validation, system suitability testing, and batch release of Nicorandil drug substance and finished products [1].

Enzyme Mechanism Studies – Probing CD38/Sirtuin Active Sites

Use N‑(2‑aminoethyl)nicotinamide as a mechanistic probe to investigate the structural determinants of nicotinamide binding to CD38, sirtuins, or other NAD⁺‑consuming enzymes. Its flexible aminoethyl side‑chain provides a distinct interaction profile that can help delineate binding pocket topology and inform structure‑based drug design [2].

Metabolomics and NAD⁺ Pathway Research

Employ N‑(2‑aminoethyl)nicotinamide in cellular assays to dissect NAD⁺ salvage pathway regulation. Although not a direct NAD⁺ precursor, its structural similarity to nicotinamide allows it to serve as a competitive substrate or inhibitor in enzymatic assays, enabling the study of NAMPT and NNMT activity in disease models [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2-Aminoethyl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.